

Application Notes: Capravirine Cell-Based Assay for HIV-1 Inhibition

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Compound of Interest

Compound Name: *Capravirine*

Cat. No.: *B1668280*

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Introduction

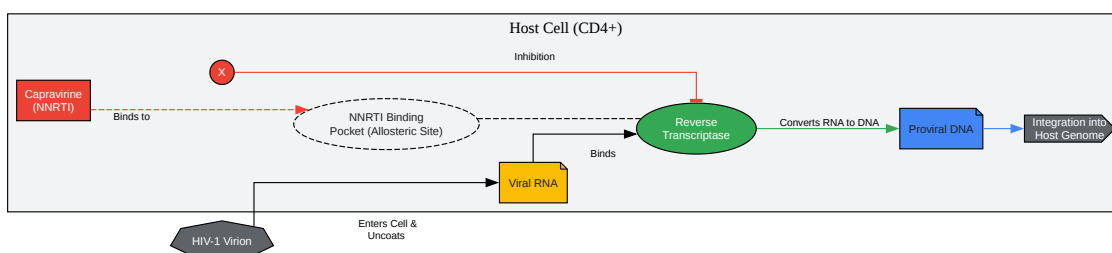
Capravirine (formerly AG-1549 or S-1153) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Developed by Pfizer, it reached Phase IIb clinical trials before its development was discontinued.[2][3][4] Unlike first-generation NNRTIs, **Capravirine** exhibits a unique resistance profile, maintaining significant activity against HIV-1 strains harboring mutations that confer high-level resistance to other approved NNRTIs, such as the K103N mutation.[3][5] It requires multiple mutations in the reverse transcriptase enzyme to develop high-level resistance, making it a valuable tool for research in antiretroviral drug development.[5][6]

These application notes provide detailed protocols for assessing the in vitro anti-HIV-1 activity of **Capravirine** using a cell-based p24 antigen capture assay, along with its mechanism of action and inhibitory concentrations.

Mechanism of Action

Capravirine is an allosteric inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket on the enzyme, distinct from the active site where nucleoside analogs (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, distorting the catalytic site and blocking the conversion of the viral RNA genome into double-stranded DNA.[3] This inhibition of reverse transcription is a critical early step in the HIV-1 replication cycle,

effectively preventing the integration of the viral genome into the host cell's DNA and halting the infection.



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Capravirine's Mechanism of Action on HIV-1 Reverse Transcriptase.

Data Presentation: In Vitro Efficacy of Capravirine

Capravirine has demonstrated potent antiviral activity against both laboratory strains and clinical isolates of HIV-1, including those resistant to other NNRTIs. The 50% effective concentration (EC₅₀) is typically in the nanomolar or subnanomolar range.[5]

HIV-1 Strain	Relevant Mutation(s)	Capravirine EC ₅₀ (nM)	Fold Change vs. Wild-Type
Wild-Type (Lab Strains)	None	0.7 - 2.2	1.0
Clinical Isolates	Various	0.7 - 10.3	-
NNRTI-Resistant	K103N	0.3	~0.1 - 0.4
NNRTI-Resistant	L100I	Fully Sensitive	~1.0
NNRTI-Resistant	V106A	Fully Sensitive	~1.0
NNRTI-Resistant	Y181C	4.2	~1.9 - 6.0

Data compiled from preclinical studies.^{[5][7]} Fold change can vary based on the specific wild-type reference strain and assay conditions. "Fully Sensitive" indicates no significant loss of potency.

Experimental Protocols

Protocol: HIV-1 Inhibition Assay using p24 Antigen Detection

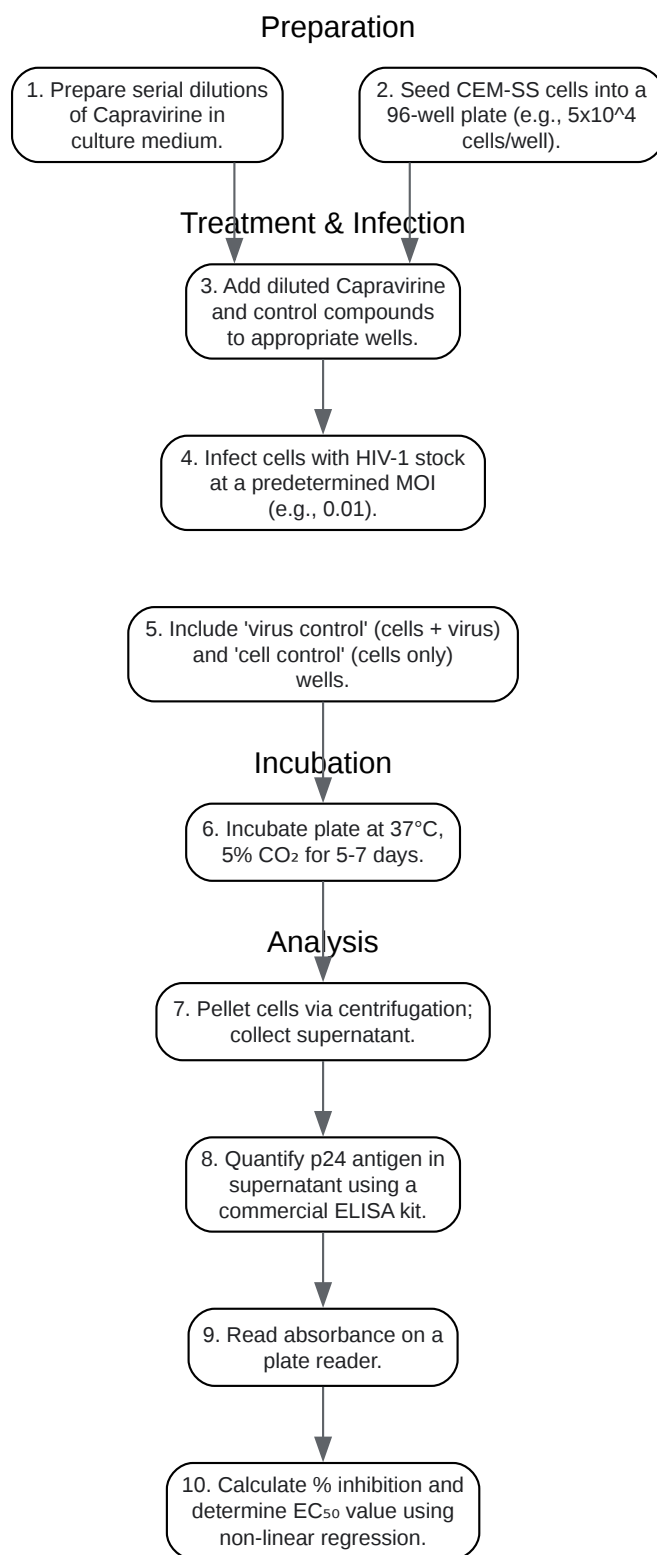
This protocol describes a cell-based assay to determine the EC₅₀ of **Capravirine** by quantifying the inhibition of HIV-1 replication in a susceptible T-cell line. The endpoint measurement is the level of HIV-1 p24 capsid protein in the cell culture supernatant, detected by a sandwich enzyme-linked immunosorbent assay (ELISA).

1. Materials and Reagents

- Cell Line: CEM-SS or MT-2 cells (human lymphoblastoid T-cell lines).
- HIV-1 Stock: Laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3) with a known tissue culture infectious dose (TCID₅₀).
- Test Compound: **Capravirine**, dissolved in DMSO to create a high-concentration stock solution.

- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Control Inhibitor: Azidothymidine (AZT) or another well-characterized antiretroviral.
- Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), multichannel pipettes, plate reader.
- Assay Kit: Commercial HIV-1 p24 Antigen Capture ELISA kit.[\[8\]](#)[\[9\]](#)

2. Experimental Workflow Diagram



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Workflow for a Cell-Based HIV-1 Inhibition (p24) Assay.

3. Step-by-Step Procedure

- **Compound Preparation:** Prepare a 10-point, 3-fold serial dilution of the **Capravirine** stock solution in culture medium. The final concentrations should span a range appropriate to capture the expected EC₅₀ (e.g., from 100 nM down to 0.005 nM). Prepare dilutions for control compounds similarly.
- **Cell Seeding:** Harvest actively growing CEM-SS cells and adjust their density in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10⁵ cells/mL (50,000 cells/well).[\[10\]](#)
- **Compound Addition:** Add 50 µL of the diluted **Capravirine**, control compounds, or medium (for virus control wells) to the appropriate wells.
- **Infection:** Immediately after adding the compound, add 50 µL of HIV-1 virus stock (diluted to the desired multiplicity of infection) to all wells except the uninfected "cell control" wells.[\[10\]](#) The final volume in each well will be 200 µL.
- **Incubation:** Cover the plate and incubate for 5 to 7 days at 37°C in a humidified 5% CO₂ atmosphere. This allows for multiple rounds of viral replication.
- **Supernatant Collection:** After incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for p24 analysis.
- **p24 ELISA:** Perform the p24 antigen capture ELISA according to the manufacturer's protocol.[\[8\]](#)[\[11\]](#) This typically involves:
 - Adding cell supernatant (potentially lysed with detergent) to wells coated with anti-p24 monoclonal antibodies.
 - Incubating to allow p24 antigen to bind.
 - Washing the wells to remove unbound material.
 - Adding a biotinylated secondary antibody, followed by a streptavidin-enzyme conjugate (e.g., HRP).

- Adding a chromogenic substrate and stopping the reaction.
- Reading the absorbance at the appropriate wavelength (e.g., 450 nm).

4. Data Analysis

- Calculate Percent Inhibition: Determine the percentage of viral inhibition for each **Capravirine** concentration using the following formula: $\% \text{ Inhibition} = 100 * [1 - (\text{OD_Sample} - \text{OD_CellControl}) / (\text{OD_VirusControl} - \text{OD_CellControl})]$ Where OD is the optical density (absorbance) reading from the plate reader.
- Determine EC₅₀: Plot the percent inhibition against the logarithm of the **Capravirine** concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC₅₀, which is the concentration of **Capravirine** that inhibits viral replication by 50%.^[12] Software such as GraphPad Prism is commonly used for this analysis.

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